2-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL is a complex organic compound that features a morpholine ring, a methoxy group, and an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with morpholine to form 4-methoxy-3-(morpholin-4-ylmethyl)benzyl chloride. This intermediate is then reacted with 2-amino-2-methylpropan-1-ol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-({[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring and amino alcohol structure allow it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various pharmacological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Similar in structure but lacks the amino alcohol component.
2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenol: Contains a similar morpholine and phenyl structure but with different substituents.
Uniqueness
2-({[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL is unique due to its combination of a methoxy group, morpholine ring, and amino alcohol structure
Properties
Molecular Formula |
C17H28N2O3 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C17H28N2O3/c1-17(2,13-20)18-11-14-4-5-16(21-3)15(10-14)12-19-6-8-22-9-7-19/h4-5,10,18,20H,6-9,11-13H2,1-3H3 |
InChI Key |
WLBZYQOUNSPGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1)OC)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.